Cotinine
描述
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
Cotinine is formally designated as (5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one under IUPAC conventions. Its molecular formula, C₁₀H₁₂N₂O , reflects a bicyclic structure comprising a pyrrolidinone ring fused to a pyridine moiety. The compound’s systematic name emphasizes its stereochemical configuration at the pyrrolidinone ring’s chiral center (C5) and the positional attachment of substituents.
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | (5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
| Molecular Formula | C₁₀H₁₂N₂O | |
| Molecular Weight | 176.219 g/mol |
Stereochemical Configuration and Enantiomeric Forms
This compound exists as two enantiomers: (S)-(-)-cotinine (the predominant form derived from nicotine) and (R)-(+)-cotinine (a minor, synthetic variant). The (S)-enantiomer’s stereochemistry arises from the methyl group’s axial orientation relative to the pyrrolidinone ring, whereas the (R)-enantiomer adopts an equatorial configuration.
Key Stereochemical Features:
- Chirality : The C5 atom serves as the stereogenic center, with the methyl group and pyridine ring arranged in a trans configuration in the (S)-enantiomer.
- Enantiomeric Purity : Pure (S)-cotinine exhibits an optical rotation of -20° to -22° (c=1 in ethanol), while (R)-cotinine shows a positive rotation of +20° to +22° .
- Biological Relevance : The (S)-enantiomer demonstrates greater affinity for nicotinic acetylcholine receptors (nAChRs) compared to the (R)-form, influencing its pharmacological activity.
Comparative Enantiomer Data:
| Property | (S)-Cotinine | (R)-Cotinine |
|---|---|---|
| Optical Rotation | -20° to -22° (ethanol) | +20° to +22° (ethanol) |
| nAChR Affinity | High | Low |
| Metabolic Clearance | Slower (rabbits) | Faster (rabbits) |
Data synthesized from metabolic studies in rabbits and dogs.
Crystallographic Data and Solid-State Properties
This compound’s solid-state properties are critical for its stability and analytical characterization.
Physical Properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | 34–41°C | |
| Boiling Point | 145–147°C (3 mmHg) / ~250°C (atmospheric) | |
| Refractive Index | 1.5505–1.5555 | |
| Flash Point | >110°C |
Crystal Structure:
While direct crystallographic data for this compound is limited, structural analogs and computational models reveal:
- Pyrrolidinone-Pyridine Linkage : A single bond connects the pyrrolidinone’s C5 atom to the pyridine ring’s C3 position.
- Intramolecular Hydrogen Bonding : The pyrrolidinone carbonyl group forms a hydrogen bond with the pyridine nitrogen in certain conformations.
- Conformational Flexibility : Gas-phase studies indicate two low-energy conformers with distinct pyridine ring orientations relative to the pyrrolidinone.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
This compound’s NMR spectra provide detailed insights into its electronic environment and structural features.
Key peaks: The pyrrolidinone carbonyl carbon at δ 181.42 ppm is diagnostic.
Mass Spectrometry (MS)
Electron ionization mass spectra (EI-MS) of this compound reveal characteristic fragmentation patterns:
| m/z | Fragment | Abundance (%) | Source |
|---|---|---|---|
| 176 | Molecular ion [M]+ | 100 | |
| 134 | Pyrrolidinone ring + methyl | 45 | |
| 105 | Pyridine fragment | 30 |
The base peak at m/z 176 corresponds to the intact molecular ion.
Infrared Spectroscopy (IR)
While IR data is not explicitly detailed in available sources, key absorptions are anticipated:
- Carbonyl Stretch : ~1700 cm⁻¹ (pyrrolidinone C=O)
- C=N Stretch : ~1600 cm⁻¹ (pyridine ring)
- C–H Bending : ~1450 cm⁻¹ (pyrrolidinone CH₂ groups)
属性
IUPAC Name |
(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKROCXWUNQSPJ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047576 | |
| Record name | Cotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
210-211 °C at 6 mm Hg | |
| Record name | Cotinine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous oil | |
CAS No. |
486-56-6 | |
| Record name | Cotinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cotinine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cotinine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COTININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5161X06LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cotinine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
准备方法
In Vivo Metabolic Conversion of Nicotine to this compound
The predominant route for this compound formation occurs via the enzymatic metabolism of nicotine in mammalian systems. This two-step process involves cytochrome P450 2A6 (CYP2A6)-mediated oxidation followed by aldehyde oxidase activity. Initially, CYP2A6 catalyzes the oxidation of nicotine’s pyrrolidine ring, generating the intermediate nicotine-Δ¹´(5´)-iminium ion. This iminium ion exists in equilibrium with 5´-hydroxynicotine, which is subsequently oxidized by aldehyde oxidase to yield this compound.
In vivo studies in rats demonstrate that approximately 60% of administered nicotine undergoes conversion to this compound, with peak plasma concentrations achieved within 1.5 hours post-administration. The metabolic half-life of this compound (5–9 hours) significantly exceeds that of nicotine (20–70 minutes), underscoring its utility as a stable biomarker. Interspecies variations in this compound pharmacokinetics have been observed, with murine models showing strain-dependent differences in this compound clearance rates.
In Vitro Enzymatic Synthesis
Laboratory-scale this compound production often replicates hepatic metabolic pathways using microsomal preparations or recombinant enzymes. Key parameters for optimizing in vitro synthesis include:
- Enzyme Selection : Recombinant CYP2A6 expressed in bacterial or insect cell systems provides higher catalytic activity compared to liver microsomes.
- Cofactor Requirements : NADPH serves as an essential electron donor for CYP2A6 activity, while aldehyde oxidase functions independently of cofactors.
- Reaction Conditions : Optimal pH ranges between 7.4–7.8, with temperatures maintained at 37°C to mimic physiological conditions.
A representative in vitro protocol involves incubating nicotine (1 mM) with CYP2A6 (50 nM) and NADPH (1 mM) in potassium phosphate buffer (pH 7.4) for 30 minutes, followed by the addition of aldehyde oxidase (0.1 U/mL) for an additional 60 minutes. Liquid chromatography-mass spectrometry (LC-MS) analyses typically confirm this compound yields exceeding 40% under these conditions.
Extraction and Isolation from Biological Matrices
Sample Preparation and Digestion
Efficient this compound extraction from biological tissues requires enzymatic digestion to liberate analyte molecules from cellular matrices. A validated protocol for human gingival samples employs subtilisin A (10 mg in 15 mL TRIS buffer, pH 7.4) to digest 50–100 mg tissue specimens at 56°C for 60 minutes. Centrifugation at 3,000 rpm for 10 minutes separates the aqueous phase containing this compound from particulate debris.
Liquid-Liquid Extraction (LLE) Optimization
The extraction efficiency of this compound depends critically on solvent polarity and pH adjustment:
Table 1: Solvent Systems for this compound Extraction
| Solvent Composition (v/v) | Extraction Efficiency (%) |
|---|---|
| Diethyl ether/dichloromethane/hexane | 82 ± 3.1 |
| Ethyl acetate/chloroform | 76 ± 2.8 |
| n-Butanol/toluene | 68 ± 4.2 |
Data adapted from PMC11650890.
Optimal recovery (82%) is achieved using a quaternary solvent system comprising diethyl ether, dichloromethane, n-hexane, and n-amyl alcohol (50:30:20:0.5 v/v). Prior to LLE, sample pH is adjusted to 9.0–9.5 using 1 M sodium carbonate to ensure this compound remains in its non-ionized form.
Chromatographic Purification
Final purification employs reversed-phase ultra-performance liquid chromatography (UPLC) with the following parameters:
Table 2: UPLC Conditions for this compound Isolation
| Parameter | Specification |
|---|---|
| Column | BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5–30% B over 4 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Detection | MS/MS (m/z 177 → 80) |
This method achieves baseline separation of this compound from nicotine and other alkaloids within 5 minutes, with a limit of quantification (LOQ) of 0.5 ng/mL.
Analytical Validation of this compound Preparation
Calibration and Linearity
A ten-point calibration curve spanning 0.5–2500 ng/mL demonstrates excellent linearity (R² = 0.998) for this compound in aqueous matrices. Quality control samples at 1.0, 10.0, and 100.0 ng/mL show intra-day precision (RSD < 8%) and accuracy (92–107%).
Recovery and Matrix Effects
Mean recovery rates from spiked gingival tissue samples range from 85–93%, with matrix effects suppressed to <15% through the use of isotopic internal standards (this compound-d3 and nicotine-d4).
化学反应分析
反应类型: 可替宁会发生多种化学反应,包括:
常用试剂和条件:
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 氢气、钯碳。
溶剂: 水、乙醇、丙酮。
主要产物:
3-羟基可替宁: 通过氧化形成。
尼古丁: 通过还原形成。
科学研究应用
Neuroactive Effects
Cotinine exhibits significant neuroactive properties, influencing various neurotransmitter systems. Research indicates that this compound can cross the blood-brain barrier and interact with nicotinic acetylcholine receptors (nAChRs) as well as non-nAChRs in the nervous system. These interactions can lead to several behavioral and physiological effects:
- Cognitive Enhancement : Studies have shown that this compound may improve memory and cognitive functions. For instance, Echeverria et al. (2011) demonstrated that this compound administration in a mouse model of Alzheimer's disease prevented memory loss and reduced amyloid plaque burden, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
- Mood Regulation : this compound has been linked to alleviating symptoms of depression. Research indicates that it enhances synaptic activity in brain regions associated with mood regulation, which may help in treating conditions like post-traumatic stress disorder (PTSD) and depression .
Cardiovascular and Endocrine Effects
This compound's effects extend to the cardiovascular and endocrine systems:
- Cardiovascular Health : Some studies suggest that this compound may have protective cardiovascular effects, potentially reducing the risk of heart disease associated with smoking .
- Endocrine Modulation : this compound has been observed to influence hormone levels and metabolic processes, indicating its role in endocrine system regulation .
Immune System Interaction
This compound also appears to modulate immune responses. Research has indicated that it may have anti-inflammatory properties, which could be beneficial in conditions characterized by chronic inflammation .
Neurodegenerative Diseases
This compound's ability to enhance cognitive function positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanisms include:
- Reduction of Amyloid Plaques : this compound has been shown to decrease amyloid plaque formation in animal models of Alzheimer's disease, which is crucial for slowing disease progression .
- Neuroprotection : By enhancing synaptic plasticity and connectivity in the brain, this compound may offer neuroprotective benefits against cognitive decline .
Psychiatric Disorders
The potential of this compound in managing psychiatric disorders is supported by various studies:
- Depression and Anxiety : this compound's influence on neurotransmitter systems suggests it could serve as an adjunctive treatment for depression and anxiety disorders. Animal studies have demonstrated improved outcomes in memory tests and reduced stress responses following this compound administration .
- Post-Traumatic Stress Disorder : Given its effects on mood regulation and cognitive function, this compound may help mitigate symptoms associated with PTSD, providing a new avenue for treatment .
Smoking Cessation Support
Interestingly, this compound may also play a role in smoking cessation efforts:
- Self-Medication Hypothesis : Individuals with mental health issues often smoke as a form of self-medication. Understanding this compound's beneficial effects could lead to new strategies for helping these individuals quit smoking while managing their psychiatric symptoms effectively .
Case Study 1: Cognitive Function Improvement in Alzheimer's Model
In a study conducted by Echeverria et al. (2011), Tg6799 mice treated with this compound showed significant improvements in working memory tasks compared to control groups. The treatment reduced amyloid plaque burden by 50%, demonstrating this compound's potential as a therapeutic agent against Alzheimer's disease.
Case Study 2: Depression Alleviation in PTSD Models
Research at the Bay Pines VA Medical Center indicated that this compound administration led to improved memory performance and decreased depressive symptoms in mice subjected to stress protocols. The results suggest that this compound could be beneficial for veterans suffering from PTSD-related cognitive impairments .
作用机制
可替宁主要通过与烟碱乙酰胆碱受体 (nAChRs) 相互作用发挥其作用。它与这些受体结合,激活和脱敏它们,尽管与尼古丁相比其效力要低得多。可替宁已被证明可以促进记忆、认知和情绪反应。 它还具有抗抑郁作用,并减少与疾病和压力引起的 dysfunction 相关的认知障碍 .
相似化合物的比较
Table 1: Nicotine vs. This compound
| Property | Nicotine | This compound |
|---|---|---|
| Structure | Pyrrolidine + pyridine | Lactam (oxidized pyrrolidine) |
| Half-life | ~2 hours | ~16–20 hours |
| Receptor Interaction | nAChR activation | nAChR desensitization |
| Neuroprotection | Moderate (limited by side effects) | High (reduced toxicity) |
| Biomarker Utility | Short-term exposure | Long-term exposure |
N-Nitrosonornicotine (NNN)
- Structural Similarities : Both this compound and NNN share a pyridine ring and similar pKa (~3.1), enabling comparable interactions in molecularly imprinted polymers (MIPs) .
- Functional Differences: NNN, a tobacco-specific nitrosamine (TSNA), contains a nitrosamine group linked to carcinogenicity. This compound lacks this group, explaining its non-carcinogenic profile . In MIP extraction, both achieve high recoveries (>85%) at pH 6–8 due to shared ionization sites, but NNN’s recovery is superior in TSNA-specific cartridges .
Anabasine and Nornicotine
- Anabasine: A minor tobacco alkaloid with a piperidine ring. Detection rates in urine are lower (7.9% in non-smokers vs. 65.8–88% for this compound) .
- Nornicotine: A demethylated nicotine derivative. Both nornicotine and this compound are structurally altered forms of nicotine, but this compound’s lactam structure reduces its bioactivity in smooth muscle relaxation assays .
Table 2: Environmental Presence of Nicotine and this compound
Analytical Challenges and Methodologies
This compound’s structural similarity to nicotine complicates separation in analytical assays:
- HPLC with Ionic Liquids: Ionic liquids (e.g., 1-ethyl-3-methylimidazolium) improve peak resolution by suppressing silanol interactions in acidic mobile phases .
- Immunoassays: ELISA and RIA show strong correlation (r = 0.97) for serum this compound, but ELISA is faster (4.5 hours vs. 48 hours) .
- LC-MS/MS : Provides higher sensitivity (limit of detection: 0.015 ng/mL) compared to ELISA, critical for low-concentration samples .
Clinical and Environmental Implications
- Health Correlations: Fatty Liver Disease: Serum this compound >150 ng/mL correlates with elevated fatty liver index (FLI) in active smokers . Kidney Stones: Log2-transformed serum this compound >5.206 ng/mL (≈37 ng/mL) increases kidney stone risk non-linearly .
- Secondhand Smoke (SHS): this compound levels in non-smokers reflect SHS exposure more accurately than self-reports, with geometric means differing significantly between exposed and unexposed groups .
生物活性
Cotinine, the primary metabolite of nicotine, has garnered significant attention due to its pharmacological properties and biological activities. This article provides a comprehensive overview of this compound's biological activity, including its effects on the central nervous system, its potential therapeutic applications, and its role as a biomarker for tobacco exposure.
Pharmacokinetics and Distribution
This compound is known to penetrate the blood-brain barrier (BBB), with studies indicating significant accumulation in the brain following administration. For instance, research shows that this compound reaches peak levels in the brain within 20-60 minutes after subcutaneous administration, with a half-life ranging from 20-30 minutes in mice to approximately 350 minutes in rats . The influx rate of this compound through the BBB is estimated to be about 0.5-0.7 ng per second per gram of brain tissue, which is notably higher than that of nicotine .
Biological Activity
1. Nicotinic Acetylcholine Receptor Binding:
This compound exhibits nicotine-like activity but with lower potency. It binds to nicotinic acetylcholine receptors (nAChRs), demonstrating varying affinities depending on the tissue type. For example, in bovine chromaffin cells, this compound showed significantly lower affinity compared to nicotine, indicating that while it can activate these receptors, its effects are less pronounced .
2. Effects on Locomotor Activity:
Studies have indicated that this compound can influence locomotor activity. Low doses have been associated with reduced locomotion in experimental models, suggesting potential impacts on motor function and behavior .
3. Therapeutic Potential:
Recent findings suggest that this compound may offer therapeutic benefits beyond its role as a nicotine metabolite. For instance, this compound has been linked to improvements in psychiatric symptoms and cognitive functions. In animal models of Alzheimer's disease, this compound treatment resulted in decreased amyloid plaque load and enhanced cognitive performance . This positions this compound as a potential candidate for further research into neuroprotective therapies.
Case Study: this compound and Lung Cancer Risk
A nested case-control study examined the relationship between serum this compound levels and lung cancer risk among smokers. Results indicated that higher serum this compound levels were significantly associated with an increased odds ratio (OR) for lung cancer, reinforcing the notion that this compound serves as an effective biomarker for assessing tobacco-related health risks .
Table: Summary of this compound's Biological Effects
常见问题
Q. How is cotinine validated as a biomarker for tobacco smoke exposure in epidemiological studies?
this compound is validated using criteria established by Benowitz: (1) specificity to tobacco smoke (minimal confounding sources), (2) detectability via sensitive methods like gas-liquid chromatography , (3) consistent emission across tobacco products, and (4) correlation with toxicant intake. Analytical validation includes comparing this compound levels in serum, urine, or dried blood spots against self-reported exposure, adjusting for creatinine to account for urine dilution .
Q. What methodological considerations are critical when measuring this compound in pediatric populations?
Pediatric studies require non-invasive sampling (e.g., urine or saliva) and age-adjusted cutoffs for environmental tobacco smoke (ETS) exposure. For example, urinary this compound thresholds ≤2.14 ng/mL may indicate passive exposure . Studies must control for secondhand smoke (SHS) sources, including household tobacco use and emerging products like heated tobacco (HTP) .
Q. How do researchers address variability in urine concentration when quantifying urinary this compound?
Creatinine adjustment is standard to normalize for urine dilution. Protocols recommend using commercial creatinine assay kits with rigorous quality control (e.g., linearity checks and inter-assay precision ≤10%) . Studies like NHANES III apply creatinine-corrected this compound to classify exposure levels .
Q. What are the advantages and limitations of using serum versus urinary this compound in large cohort studies?
Serum this compound provides direct systemic exposure measurement but requires venipuncture, limiting feasibility in children. Urinary this compound is less invasive but necessitates creatinine adjustment. Dried blood spots offer a compromise, enabling stable storage and transport .
Q. How is this compound integrated into randomized controlled trials (RCTs) evaluating smoking cessation interventions?
RCTs use this compound as a primary outcome to objectively measure nicotine reduction. For example, cluster RCTs employ CONSORT guidelines, with urinary this compound assays conducted at baseline and follow-up. Training protocols for self-help groups ensure standardized data collection .
Advanced Research Questions
Q. What statistical methods are recommended for analyzing non-linear relationships between this compound and health outcomes?
Log-linear models are preferred for low-level ETS exposure, where cognitive deficits (e.g., reading/math scores) show steeper declines at this compound levels <1 ng/mL . For skewed data, categorization (e.g., tertiles or clinical cutoffs) is advised over continuous models, with sensitivity analyses using transformed data .
Q. How do researchers reconcile discrepancies in this compound’s reported half-life (15–40 hours) when designing longitudinal studies?
Variability arises from metabolic differences (e.g., CYP2A6 polymorphism) and exposure patterns. Pharmacokinetic models with repeated measures can account for intra-individual variation. Studies like NHANES III use single-timepoint this compound but validate against self-reported smoking duration .
Q. What strategies mitigate confounding when linking this compound to metabolic outcomes like HbA1c?
Multivariable regression adjusts for sociodemographic factors (e.g., poverty, education), lead levels, and iron status (ferritin). This compound ≥3 ng/mL is associated with a 5% HbA1c increase, independent of self-reported smoking . Sensitivity analyses exclude active smokers to isolate ETS effects .
Q. How do biomarker-based studies address misclassification bias compared to self-reported smoking data?
this compound objectively identifies smokers denying tobacco use (e.g., this compound ≥3 ng/mL) and quantifies passive exposure. Studies like NHANES III exclude participants with this compound >15 ng/mL to focus on ETS . Discordance analyses compare biomarker vs. questionnaire data to refine exposure categories .
Q. What analytical frameworks are used to assess low-dose this compound effects in sensitive populations (e.g., pregnant women)?
Prenatal studies use dried blood spots with high-sensitivity assays (detection limits ≤0.1 ng/mL). Nonlinear mixed-effects models evaluate dose-response relationships, while counterbalanced designs control for time-dependent confounders. Ethical protocols ensure sample integrity during transport (e.g., dry ice shipping) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
